4-Bromopyridine

Overview

Description

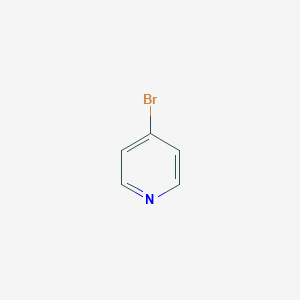

4-Bromopyridine is an organic compound with the chemical formula C5H4BrN. It is a brominated derivative of pyridine, where the bromine atom is attached to the fourth position of the pyridine ring. This compound is a valuable building block in organic synthesis and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

4-Bromopyridine is a simple organic compound that primarily targets organometallic reagents . It is often used in the synthesis of more complex organic structures, particularly in the field of organometallic chemistry .

Mode of Action

The compound interacts with its targets through a process known as metalation . For instance, this compound can be readily generated from 4-fluoro-, 4-chloro- and this compound with n-butyllithium or LIDA in DEE or THF at dry ice temperatures . Upon warming, these species lose lithium halide .

Biochemical Pathways

This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for the synthesis of biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Result of Action

The primary result of this compound’s action is the formation of new organic structures through metalation and cross-coupling reactions . For example, it can be used to synthesize 2,4’-bipyridine .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the temperature plays a crucial role in its reactions. The compound is generated at dry ice temperatures and then loses lithium halide upon warming . Additionally, the choice of solvent (DEE or THF) can also impact the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromopyridine can be synthesized through several methods. One common method involves the bromination of pyridine using bromine in the presence of a catalyst. Another method includes the diazotization of 4-aminopyridine followed by a Sandmeyer reaction to introduce the bromine atom .

Industrial Production Methods: In industrial settings, this compound is often produced by the bromination of pyridine using bromine or hydrogen bromide in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki, Stille, and Negishi coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The bromine atom can be reduced to form pyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids or stannanes are typically used in coupling reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines.

Coupling Reactions: Products include bipyridines and other complex organic molecules.

Reduction Reactions: Products include pyridine and its derivatives.

Scientific Research Applications

4-Bromopyridine has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for catalysts.

Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

- 2-Bromopyridine

- 3-Bromopyridine

- 4-Chloropyridine

- 4-Iodopyridine

Comparison: 4-Bromopyridine is unique due to its specific reactivity and position of the bromine atom on the pyridine ring. Compared to 2-Bromopyridine and 3-Bromopyridine, this compound often exhibits different reactivity patterns in substitution and coupling reactions. The presence of bromine at the fourth position can influence the electronic properties and steric effects, making it suitable for specific synthetic applications .

Biological Activity

4-Bromopyridine, a halogenated derivative of pyridine, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and features a bromine atom at the 4-position of the pyridine ring. This substitution significantly influences its chemical reactivity and biological interactions. The compound is known for its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Biological Activities

The biological activities of this compound have been investigated across several domains, including:

- Antitumor Activity : Studies have shown that this compound derivatives exhibit significant antitumor properties. For example, cationic platinum(II) complexes containing this compound have demonstrated antitumor activity against murine tumor models, with some complexes showing over 50% inhibition of tumor growth in vivo .

- Antimicrobial Properties : Research indicates that compounds based on this compound can possess antimicrobial activity. This is particularly relevant in the development of new antibiotics as resistance to existing drugs increases.

- Chiral Ligands in Asymmetric Synthesis : The compound's structure allows it to act as a chiral ligand, which is crucial for controlling stereochemistry in asymmetric catalysis. This application is vital for synthesizing pharmaceuticals with specific stereochemical configurations.

The biological mechanisms through which this compound exerts its effects are varied:

- Interaction with Biological Targets : The presence of the bromine atom enhances the compound's ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to altered biochemical pathways that may inhibit tumor growth or bacterial proliferation.

- Formation of Coordination Complexes : In the context of metal complexes, this compound can form stable coordination complexes that enhance the pharmacological properties of the metal ions involved. This is particularly evident in studies involving platinum complexes where this compound serves as a ligand .

Case Study 1: Antitumor Activity Assessment

In a study assessing the antitumor effects of various platinum(II) complexes, one complex containing this compound showed promising results against Sarcoma 180 ascites (S180a) in mice. The complex exhibited over 50% inhibition of tumor growth, suggesting that modifications to existing chemotherapeutic agents could enhance their efficacy through the inclusion of halogenated pyridines .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of several derivatives of this compound. The study revealed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antimicrobial agents based on the structural framework of this compound.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-methylpyridine | Similar pyridine structure | Potential herbicidal activity |

| 3-Bromopyridine | Bromination at position 3 | Moderate antibacterial effects |

| 2-Isopropylpyridine | Isopropyl substitution | Neuroprotective effects |

This table illustrates how variations in substitution patterns on the pyridine ring can lead to different biological activities, emphasizing the importance of specific functional groups in determining pharmacological effects.

Properties

IUPAC Name |

4-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDGZUDFPKIYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061520 | |

| Record name | 4-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-87-2 | |

| Record name | 4-Bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Bromopyridine?

A1: this compound has the molecular formula C5H4BrN and a molecular weight of 158.00 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound can be characterized using various spectroscopic methods. These include 1H NMR, 13C NMR, IR, and UV-Vis spectroscopy. Detailed spectral data can be found in relevant scientific literature.

Q3: Is this compound stable under ambient conditions?

A3: this compound is known to be unstable under ambient conditions due to its reactivity. [] Therefore, it is often commercially available and stored as its hydrochloride salt for enhanced stability.

Q4: How can the hydrochloride salt of this compound be utilized in organic reactions?

A4: The hydrochloride salt can be readily converted to this compound using a basic aqueous solution followed by a drying step. [] This free base form is then ready for subsequent organic reactions.

Q5: Can the conversion of this compound hydrochloride to its free base form be streamlined?

A5: Yes, a recent study has demonstrated a one-flow operation to simplify this process. [] This method integrates desalting, aqueous layer separation, and a halogen-lithium exchange reaction into a single, rapid flow process, achieving higher yields compared to conventional methods.

Q6: What synthetic transformations can this compound undergo?

A6: The bromine atom in this compound acts as a useful handle for various transformations including:

- Nucleophilic Substitution: Reaction with nucleophiles like amines, alkoxides, and thiols. [, , , , ]

- Metal-Halogen Exchange: Formation of organometallic reagents for subsequent reactions with electrophiles. [, , ]

- Transition Metal-Catalyzed Coupling Reactions: Participation in Suzuki, Sonogashira, and other cross-coupling reactions. [, , , , ]

Q7: Can this compound be used to construct more complex heterocyclic systems?

A7: Yes, it serves as a starting material in the synthesis of various heterocycles. For instance, it is used to prepare canthin-4-ones via a multi-step sequence involving ring construction. [] It is also used in the synthesis of isocanthin-4-ones through a similar approach. []

Q8: Are there any regioselective reactions possible with this compound?

A8: Yes, directed lithiation of this compound provides access to 3-substituted derivatives. [] This strategy allows for the preparation of diverse 3,4-disubstituted and 3,4,5-trisubstituted pyridines. []

Q9: Can this compound be used as a building block in coordination polymers?

A9: Yes, this compound is widely employed as a ligand in the construction of coordination polymers. Examples include:

- Chiral Networks: Its use with octacyanidotungstate anions leads to chiral 3D networks with interesting magnetic properties. []

- 2D Coordination Polymers: Formation of 2D sheets with copper(II) and zinc(II) salts, exhibiting halogen bonding interactions. []

Q10: Does this compound participate in the formation of conjugated polymers?

A10: Yes, this compound undergoes self-condensation to yield poly(this compound), a conjugated polymer with complex structure and interesting electronic properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.